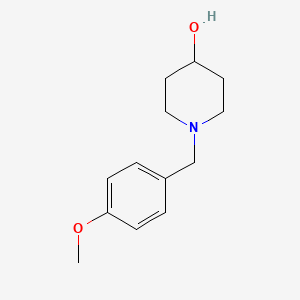

1-(4-Methoxybenzyl)piperidin-4-OL

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5,12,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVMHMLNRGHKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272241 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-59-7 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21937-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxybenzyl Piperidin 4 Ol and Its Derivatives

Direct Synthesis Routes for 1-(4-Methoxybenzyl)piperidin-4-OL

The direct synthesis of this compound is most commonly achieved through two principal strategies: the alkylation of a pre-existing piperidine (B6355638) ring and reductive amination methods that construct the tertiary amine functionality.

Alkylation Strategies for N-Substitution

A primary and straightforward method for the synthesis of this compound is the N-alkylation of 4-hydroxypiperidine (B117109). This nucleophilic substitution reaction involves the nitrogen atom of the piperidine ring attacking an electrophilic benzyl (B1604629) species. The most common electrophile used for this purpose is 4-methoxybenzyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently employed. However, alcohols like ethanol (B145695) can also be used. echemi.com

One of the challenges with using 4-methoxybenzyl chloride is its high reactivity, which can lead to side reactions, particularly solvolysis if a protic solvent like ethanol is used. echemi.com The methoxy (B1213986) group on the benzene (B151609) ring activates the benzylic position, making it a potent SN1 electrophile. echemi.com

Table 1: Reaction Conditions for N-Alkylation of 4-Hydroxypiperidine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 4-Hydroxypiperidine | 4-Methoxybenzyl chloride | K₂CO₃ | Ethanol | 80°C (Microwave) | Variable |

| 4-Hydroxypiperidine | 4-Methoxybenzyl chloride | K₂CO₃ | Dichloromethane (B109758) | Room Temp | Good |

Data is synthesized from general knowledge of similar reactions described in the literature. echemi.com

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination offers an alternative and highly efficient pathway to this compound. This one-pot reaction typically involves the condensation of 4-piperidone (B1582916) with 4-methoxybenzaldehyde (B44291) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and effective choice. dtic.milgoogle.com Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be utilized. chim.it The reaction is often performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

This method is advantageous as it avoids the use of highly reactive alkyl halides and often proceeds with high yields and selectivity. google.com

Table 2: Reagents for Reductive Amination Synthesis

| Carbonyl Compound | Amine/Aldehyde | Reducing Agent | Solvent |

| 4-Piperidone | 4-Methoxybenzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane |

| N-(4-Methoxybenzyl)amine | 1,4-Dioxan-2,6-dione | Sodium Cyanoborohydride | Methanol (B129727) |

This table is a representation of typical reductive amination reactions. dtic.milgoogle.comchim.it

Synthesis of Analogues and Derivatives of this compound

The versatility of the this compound scaffold allows for the synthesis of a wide array of analogues and derivatives through modifications at various positions on the piperidine ring and at the 4-hydroxyl group.

Modifications at the Piperidine Ring

Introducing substituents at the carbon atoms of the piperidine ring can significantly alter the steric and electronic properties of the molecule. Various synthetic strategies have been developed to achieve such modifications.

For instance, substituted 4-piperidones can be used as starting materials in reductive amination reactions to introduce substituents at the C-2, C-3, C-5, or C-6 positions. nih.gov The synthesis of these substituted piperidones can be achieved through various methods, including the aza-Michael addition to divinyl ketones. nih.gov

A patent has described the synthesis of 2- and 3-substituted 4-hydroxypiperidines through a condensation reaction of an amine with an aldehyde in an acidic aqueous solution. google.com These substituted piperidines can then be N-alkylated with 4-methoxybenzyl chloride to yield the desired derivatives.

The 4-hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as esterification and etherification.

Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base is a common method to form esters. researchgate.net For example, reaction with phenacyl chloride can yield the corresponding phenacyl ether derivative. nih.gov A variety of derivatizing agents can be used to introduce chromophores, fluorophores, or other moieties to alter the molecule's properties. researchgate.net

Table 3: Examples of 4-Hydroxyl Group Derivatization Reactions

| Starting Material | Reagent | Reaction Type | Product Type |

| This compound | Acetic Anhydride | Acylation | 4-Acetoxy-1-(4-methoxybenzyl)piperidine |

| This compound | Propionyl Chloride | Acylation | 1-(4-Methoxybenzyl)-4-(propionyloxy)piperidine |

| This compound | Benzyl Bromide | Williamson Ether Synthesis | 4-(Benzyloxy)-1-(4-methoxybenzyl)piperidine |

This table provides illustrative examples of derivatization reactions based on general chemical principles. researchgate.netnih.gov

N-Substitution Variations on the Piperidine Nitrogen

The introduction of the 4-methoxybenzyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target compound and its derivatives. This can be achieved through two primary strategies: N-alkylation and reductive amination.

N-Alkylation: This classical approach involves the reaction of piperidin-4-ol or its protected forms with a 4-methoxybenzyl halide, typically 4-methoxybenzyl chloride or bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable organic solvent like acetonitrile or dimethylformamide (DMF) google.comsigmaaldrich.com. The reactivity of the 4-methoxybenzyl halide is enhanced by the electron-donating nature of the methoxy group, which stabilizes the benzylic carbocation intermediate in an Sₙ1-type mechanism.

A typical procedure involves stirring piperidin-4-ol with 4-methoxybenzyl chloride and a base at room temperature or with gentle heating to drive the reaction to completion. The choice of solvent is critical, with polar aprotic solvents generally favoring the reaction rate.

Reductive Amination: An alternative and often high-yielding method is the reductive amination of 4-piperidone with 4-methoxybenzaldehyde, followed by the reduction of the resulting 4-hydroxy group. This two-step, one-pot procedure begins with the condensation of 4-piperidone and 4-methoxybenzaldehyde to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding 1-(4-methoxybenzyl)piperidin-4-one. Common reducing agents for this step include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the ketone rsc.orgnih.gov. The resulting N-substituted piperidone is then reduced to the final product, this compound, using a more powerful reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol or ethanol.

Table 1: Comparison of Synthetic Routes to this compound

| Method | Starting Materials | Reagents | Typical Solvents | Typical Yields | Reference |

| N-Alkylation | Piperidin-4-ol, 4-Methoxybenzyl chloride | K₂CO₃ or Et₃N | Acetonitrile, DMF | Good to Excellent | google.comsigmaaldrich.com |

| Reductive Amination | 4-Piperidone, 4-Methoxybenzaldehyde | NaBH(OAc)₃ or NaBH₃CN, then NaBH₄ | Dichloromethane, Methanol | High | rsc.orgnih.gov |

Structural Diversification Strategies

The versatility of the piperidine scaffold allows for extensive structural modifications to generate a library of derivatives with diverse properties. These strategies often focus on constructing the piperidine ring itself with various substituents in place.

Hetero-Diels-Alder Reactions in Piperidine Synthesis

The aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen heterocycles, offers a convergent approach to substituted piperidines researchgate.netmdpi.com. In this [4+2] cycloaddition, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine (B1245486), which can be subsequently reduced to the corresponding piperidine. For the synthesis of piperidin-4-one precursors, electron-rich dienes like Danishefsky's diene can react with imines generated from amines and aldehydes under Lewis acid or Brønsted acid catalysis researchgate.net. Organocatalytic inverse-electron-demand aza-Diels-Alder reactions have also emerged as a potent stereoselective method for synthesizing highly functionalized piperidines mdpi.comymcamerica.com.

Multi-component Reactions for Piperidine Scaffolds

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. For piperidine synthesis, MCRs often involve the condensation of an aldehyde, an amine, and a β-dicarbonyl compound mdpi.com. These reactions can be catalyzed by various catalysts, including Lewis acids and organocatalysts, to produce highly substituted piperidine derivatives in good yields. The strategic selection of the initial components allows for the introduction of diverse functional groups around the piperidine core.

Intramolecular Cyclization Approaches to Piperidine Ring Systems

Intramolecular cyclization is a fundamental strategy for the formation of the piperidine ring mdpi.comchemrevlett.com. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond on a linear precursor. Common approaches include:

Reductive Amination of Dicarbonyl Compounds: A linear precursor containing two carbonyl groups separated by an appropriate carbon chain can undergo intramolecular reductive amination with an amine to form the piperidine ring.

Intramolecular Michael Addition: An amine can undergo a Michael addition to an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring.

Radical Cyclization: Radical-mediated cyclization of unsaturated amines or amides can also lead to the formation of the piperidine scaffold chemrevlett.com.

These intramolecular strategies are particularly useful for controlling the stereochemistry of the newly formed ring.

Asymmetric Synthesis and Stereoselective Approaches

The development of asymmetric methods to access enantiomerically enriched piperidine derivatives is of significant importance. Several stereoselective strategies have been developed:

Asymmetric Reduction of Piperidones: The reduction of a prochiral N-substituted-4-piperidone can be achieved using chiral reducing agents or under catalytic asymmetric hydrogenation conditions to yield chiral 4-hydroxypiperidines. For instance, the asymmetric reduction of N-(4-methoxybenzyl)piperidin-4-one can provide access to enantiomerically enriched (R)- or (S)-1-(4-methoxybenzyl)piperidin-4-ol.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of subsequent reactions, such as alkylations or cyclizations.

Organocatalysis: Asymmetric organocatalysis has been successfully applied to various reactions for piperidine synthesis, including Michael additions and aza-Diels-Alder reactions, affording products with high enantioselectivity mdpi.com.

Table 2: Examples of Asymmetric Synthesis of Chiral Piperidine Derivatives

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | N-Boc-4-piperidone | (R)-N-Boc-4-hydroxypiperidine | up to 99% ee | N/A |

| Organocatalytic Michael Addition | Chiral Amine | α,β-Unsaturated Aldehyde, Nitromethane | Chiral nitropiperidine precursor | >95% ee | |

| Asymmetric aza-Diels-Alder | Chiral Lewis Acid | Imine, Diene | Chiral tetrahydropyridine | up to 98% ee | researchgate.net |

Purification and Isolation Techniques in Synthetic Research

The purification of this compound and its derivatives often presents challenges due to their polarity and basic nature. Standard laboratory techniques must be carefully optimized to obtain high-purity compounds.

Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying these compounds. Due to the basicity of the piperidine nitrogen, which can lead to tailing and poor separation on silica gel, it is often necessary to add a small amount of a basic modifier to the eluent. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate, with the addition of 0.1-1% triethylamine or ammonia (B1221849) to suppress the interaction of the amine with the acidic silanol (B1196071) groups on the silica surface. For highly polar derivatives, reverse-phase chromatography on C18-functionalized silica may be a more suitable alternative.

Crystallization: If the synthesized compound is a solid, recrystallization is an effective method for purification. The choice of solvent is critical and is determined by the polarity of the compound. For this compound, a moderately polar compound, a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, diethyl ether) can be used to induce crystallization. The process involves dissolving the crude product in a minimum amount of the hot good solvent, followed by the slow addition of the poor solvent until turbidity is observed. Cooling the solution then allows for the formation of pure crystals.

Acid-Base Extraction: This technique can be used to separate the basic piperidine derivatives from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine derivative will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or K₂CO₃) to deprotonate the piperidine, which can then be extracted back into an organic solvent. This method is particularly useful for removing non-polar, non-basic byproducts.

Structural and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental to the characterization of 1-(4-Methoxybenzyl)piperidin-4-ol, each providing unique and complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional (2D) techniques, allows for the precise assignment of each atom within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Based on the structure of this compound and data from analogous compounds, a characteristic pattern of signals is expected. The protons on the aromatic ring of the 4-methoxybenzyl group typically appear as two distinct doublets in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.8 ppm. The benzylic protons (Ar-CH₂) attached to the piperidine (B6355638) nitrogen also yield a singlet, typically found around δ 3.4-3.5 ppm. The piperidine ring protons show more complex signals in the aliphatic region (δ 1.4-3.0 ppm), with their splitting patterns and chemical shifts influenced by their axial or equatorial positions and their proximity to the nitrogen and hydroxyl groups. The proton of the hydroxyl group (-OH) can appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 11 distinct signals are expected (accounting for the symmetry of the para-substituted phenyl ring where two pairs of carbons are equivalent). The aromatic carbons resonate in the δ 114-160 ppm region, with the carbon bearing the methoxy group appearing at the most downfield position (~δ 158-159 ppm). The methoxy carbon itself gives a signal around δ 55 ppm. The benzylic carbon is typically found near δ 63 ppm. The carbons of the piperidine ring resonate in the upfield region, with the carbon bearing the hydroxyl group (C4) at approximately δ 65-70 ppm and the carbons adjacent to the nitrogen (C2, C6) appearing around δ 50-55 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the axial and equatorial protons on the same carbon of the piperidine ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Piperidine C2, C6 (axial/equatorial) | 2.0 - 2.8 | ~52 |

| Piperidine C3, C5 (axial/equatorial) | 1.5 - 2.0 | ~35 |

| Piperidine C4-H | 3.6 - 3.8 | ~67 |

| C4-OH | Variable (broad singlet) | - |

| Benzyl (B1604629) CH₂ | ~3.45 (singlet) | ~63 |

| Methoxy OCH₃ | ~3.80 (singlet) | ~55 |

| Aromatic C-H (ortho to OMe) | ~6.85 (doublet) | ~114 |

| Aromatic C-H (meta to OMe) | ~7.25 (doublet) | ~130 |

| Aromatic C (ipso, attached to CH₂) | - | ~130 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound (molecular formula C₁₃H₁₉NO₂), HRMS provides an experimentally measured mass that can be compared to the theoretically calculated exact mass. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental formulas. The compound is typically analyzed after protonation to form the [M+H]⁺ ion. The high degree of accuracy from HRMS provides strong evidence for the molecular formula, complementing the structural details obtained from NMR. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ |

| Nominal Mass | 221 u |

| Monoisotopic (Exact) Mass | 221.14158 u |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.gov The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic piperidine ring and the benzyl group are observed just below 3000 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. A key feature is the strong absorption band for the aromatic C-O-C ether linkage, which is expected around 1240-1250 cm⁻¹ (asymmetric stretch). The C-O stretch of the secondary alcohol is expected in the 1050-1100 cm⁻¹ range. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Bending | 1610, 1510 | Medium |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1240 - 1250 | Strong |

Stereochemical Analysis and Conformational Studies

Understanding the three-dimensional structure, including stereochemistry and preferred conformation, is crucial for comprehending the molecule's properties and interactions.

The compound this compound is an achiral molecule. It possesses an internal plane of symmetry that passes through the nitrogen atom, the C1-C4 axis of the piperidine ring, the hydroxyl group, and the 4-methoxybenzyl substituent. Due to this symmetry, the molecule is superimposable on its mirror image and therefore does not exist as enantiomers. Consequently, it also cannot form diastereomers. As a result, the analysis of diastereomeric or enantiomeric purity is not applicable to this compound.

While the specific crystal structure of this compound is not widely reported in public databases, analysis of closely related structures provides significant insight into its likely solid-state conformation. nih.gov Studies on similar 4-substituted piperidinol derivatives, such as 4-(4-chlorophenyl)piperidin-4-ol, have shown that the piperidine ring consistently adopts a stable chair conformation. researchgate.net

In this chair conformation, substituents can occupy either axial or equatorial positions. To minimize steric hindrance (A-value strain), large substituents preferentially occupy the more spacious equatorial position. Therefore, it is highly probable that the bulky 4-methoxybenzyl group on the nitrogen atom and the phenyl ring at the 4-position (in analogs) will be in equatorial or pseudo-equatorial orientations. researchgate.net For this compound, the large 4-methoxybenzyl group at the N1 position would be equatorial. The substituents at the C4 position would arrange themselves to achieve the most stable conformation, which typically involves placing the larger group in the equatorial position. However, in 4-aryl-4-piperidinols, it has been observed that the smaller hydroxyl group can occupy the axial position while the aryl group is equatorial. researchgate.net X-ray crystallography would provide definitive data on bond lengths, bond angles, and the precise torsional angles that define the chair conformation and the orientation of all substituents.

Chiral Chromatography Applications

The separation of enantiomers, or mirror-image isomers, of chiral compounds is a critical process in pharmaceutical development and other scientific disciplines. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary technique for achieving this separation. While direct experimental data on the chiral separation of this compound is limited in the reviewed literature, the general principles and methodologies applied to similar piperidine derivatives are highly relevant.

The resolution of racemic mixtures of piperidine derivatives is often accomplished using chiral stationary phases (CSPs). Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have proven effective in separating the enantiomers of various 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics. nih.gov The selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition are crucial factors in achieving successful enantioseparation.

For related compounds, such as 1-(4-methoxyphenyl)piperazine, reversed-phase HPLC methods have been developed using columns like Newcrom R1 with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com While this method is for a related achiral compound, it demonstrates the utility of reversed-phase chromatography for analyzing piperazine (B1678402) and potentially piperidine derivatives.

Pre Clinical Pharmacological Characterization of 1 4 Methoxybenzyl Piperidin 4 Ol Analogs

In Vitro Receptor Binding and Functional Assays

Analogs of 1-(4-methoxybenzyl)piperidin-4-ol, particularly those incorporating a phenylpiperazine or a substituted piperidine (B6355638) moiety, have been evaluated for their affinity towards dopamine (B1211576) D2 and D3 receptors. The dopamine D3 receptor is a significant target for neuropsychiatric disorders. nih.gov

Structure-activity relationship (SAR) studies on various N-phenylpiperazine analogs have demonstrated the potential for high affinity and selectivity for the D3 receptor over the D2 subtype. nih.govmdpi.com For instance, certain N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides show high affinity for the D3 receptor, with some of the most selective compounds reported having a Ki of approximately 1 nM for D3 and exhibiting around 400-fold selectivity over the D2 receptor. nih.gov

Further studies on 4-thiophene-3-yl-benzamide N-phenylpiperazines and their corresponding 4-thiazolyl-4-ylbenzamide N-piperazine analogs have shown a range of binding affinities at the D3 receptor (Ki = 1.4–43 nM and 2.5–31 nM, respectively) and significant D3 versus D2 receptor selectivity (up to 1831-fold). mdpi.com One compound, in particular, bound to the human D3 receptor with a Ki value of 1.4 ± 0.21 nM and displayed over 400-fold selectivity against the D2 receptor. mdpi.com

The introduction of a polar hydroxyl group into the piperidine ring of related analogs has also been shown to influence binding affinity at the dopamine transporter, with some enantiomers showing marked differential affinities. nih.gov

| Compound Class/Analog | Receptor | Binding Affinity (Ki) | Selectivity (D3 vs. D2) |

| N-phenylpiperazine analogs | D3 | ~1 nM | ~400-fold |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM | 67–1831-fold |

| 4-thiazolyl-4-ylbenzamide N-piperazine analogs | D3 | 2.5–31 nM | 73–1390-fold |

This table presents a summary of binding affinities for various analog classes at dopamine receptors.

Piperidine derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders. ucl.ac.uknih.gov Specifically, analogs have shown selectivity for the NR1/2B subunit combination. nih.govgoogle.com

A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit (IC50 = 0.63 μM). nih.gov Optimization of this lead compound led to the development of 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494). This analog demonstrated a potent IC50 value of 0.025 μM at NR1A/2B receptors. The introduction of the hydroxyl group at the C-4 position of the piperidine ring was crucial for reducing affinity for α1-adrenergic receptors and inhibition of K+ channels, thereby improving its pharmacological profile. nih.gov

These findings underscore the potential for developing selective NMDA receptor antagonists from the piperidine scaffold, which could offer therapeutic benefits with fewer side effects related to motor function or psychosis. google.com

| Compound/Analog | Receptor Subunit | Potency (IC50) |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NR1/2B | 0.63 µM |

| 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(p-methylbenzyl)piperidine | NR1A/2B | 0.025 µM |

This table showcases the potency of specific piperidine analogs at NMDA receptor subunits.

Analogs of this compound have shown significant affinity for sigma (σ) receptors, which are unique receptor proteins implicated in a variety of cellular functions and neurological conditions. nih.gov Both σ1 and σ2 receptor subtypes have been investigated.

A radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), demonstrated affinity for both σ1 and σ2 sites. In guinea pig brain membranes, the non-radioactive version (PIMBA) showed a σ1 affinity (Ki) of 11.82 ± 0.68 nM and a σ2 affinity of 206 ± 11 nM. nih.gov Competition binding studies in human breast carcinoma cells (T47D) with P[125I]MBA revealed high-affinity binding for several sigma ligands, including haloperidol (B65202) (Ki = 1.30 ± 0.07 nM) and PIMBA itself (Ki = 1.06 ± 0.5 nM). nih.gov

Furthermore, analogs based on the σ1 antagonist PB212, where a 4-methylpiperidine (B120128) was replaced with other basic moieties, yielded compounds with very high affinity. For instance, a 3-phenylpyrrolidine (B1306270) derivative displayed a Ki of 0.12 nM for the σ1 receptor. nih.gov

| Compound/Analog | Receptor | Tissue/Cell Line | Binding Affinity (Ki) |

| PIMBA | σ1 | Guinea Pig Brain | 11.82 ± 0.68 nM |

| PIMBA | σ2 | Rat Liver | 206 ± 11 nM |

| Haloperidol | Sigma sites | T47D Cells | 1.30 ± 0.07 nM |

| PIMBA | Sigma sites | T47D Cells | 1.06 ± 0.5 nM |

| PB212 Analog (3-phenylpyrrolidine) | σ1 | Not Specified | 0.12 nM |

This table summarizes the binding affinities of various analogs for sigma receptors.

The neurotensin (B549771) receptor 1 (NTSR1) is a G protein-coupled receptor involved in numerous physiological processes. nih.govnih.gov While direct studies on this compound analogs are limited, research into NTSR1 modulators has identified compounds that act as allosteric modulators. medchemexpress.com For example, SBI-553 is a potent and brain-penetrant NTSR1 allosteric modulator with an EC50 of 0.34 μM. medchemexpress.com Another compound, SBI-810, acts as a β-arrestin-biased NTSR1 allosteric modulator, influencing G protein signaling in a specific manner. medchemexpress.com These findings indicate the potential for complex modulatory actions at NTSR1 by structurally diverse molecules.

The GABAA receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system. researchgate.net Piperidine-containing structures have been explored as ligands for GABAA receptors. Many ligands can interact with multiple allosteric binding sites on the heteropentameric GABAA receptors. nih.govmdpi.com

A series of GABAA uptake inhibitors related to (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] have been synthesized and evaluated. nih.gov These (S)-Nipecotic acid derivatives showed inhibitory potencies at the murine GABA transporter type 4 (mGAT4) comparable to (S)-SNAP-5114 (pIC50 = 5.71), with some analogs exhibiting pIC50 values up to 5.87. nih.gov

Additionally, 4-(piperidin-4-yl)-1-hydroxypyrazole analogs have been designed and found to bind to native rat GABAA receptors with affinities in the low micro- to low nanomolar range, acting as antagonists at the human α1β2γ2s receptor. researchgate.net The structural diversity of phenolics, including flavonoids, suggests they can act as modulators at various binding sites on GABAA receptors. mdpi.com

| Compound Class/Analog | Target | Potency (pIC50) | Functional Activity |

| (S)-Nipecotic acid derivatives | mGAT4 | 5.78 - 5.87 | Inhibitor |

| 4-(piperidin-4-yl)-1-hydroxypyrazoles | GABAA Receptor | Low µM to low nM range | Antagonist |

This table provides data on the evaluation of piperidine analogs as GABAA receptor ligands.

Enzyme Inhibition and Activation Studies

Beyond receptor interactions, analogs of this compound have been investigated for their effects on enzyme activity. A notable target is Protein Kinase B (PKB, also known as Akt), a key enzyme in cell signaling pathways that regulate growth and survival. nih.gov

Fragment-based screening identified scaffolds that led to the development of potent inhibitors of PKB. nih.gov Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB. nih.gov These compounds act as ATP-competitive inhibitors. Optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines resulted in nanomolar inhibitors with up to 150-fold selectivity for PKB over the related kinase PKA. nih.gov These findings highlight the potential of piperidine-containing compounds to act as selective enzyme inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The N-benzylpiperidine moiety, a core component of the drug Donepezil, is a well-established pharmacophore for cholinesterase inhibitors. A series of N-benzyl piperidine derivatives have been designed and synthesized as potential dual inhibitors of both histone deacetylase (HDAC) and AChE. nih.gov

In these studies, compounds d5 and d10 emerged as promising dual-target inhibitors. nih.gov Both compounds demonstrated the ability to chelate metal ions, scavenge free radicals, and inhibit the aggregation of amyloid-beta peptides, in addition to their primary enzyme inhibitory activities. nih.gov

| Compound | HDAC IC₅₀ (μM) | AChE IC₅₀ (μM) | Reference |

|---|---|---|---|

| d5 | 0.17 | 6.89 | nih.gov |

| d10 | 0.45 | 3.22 | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors has been a major focus of research to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The piperidine ring has been incorporated into the design of novel COX inhibitors. For example, celecoxib (B62257) analogs have been synthesized where the para-tolyl moiety is replaced with an N-(4-nitrooxybutyl)piperidyl or N-(4-nitrooxybutyl)-1,2,3,6-tetrahydropyridyl group. These compounds were found to be moderately potent and selective inhibitors of COX-2 over COX-1. mdpi.com This indicates that the piperidine scaffold can be a viable component in the design of new COX-2 selective inhibitors.

Sterol Biosynthesis Enzyme Inhibition (e.g., C14-reductase, C8-isomerase)

The ergosterol (B1671047) biosynthesis pathway in fungi is a major target for antifungal drugs. Several enzymes in this pathway, including C14-reductase and C8-isomerase (also known as sterol Δ8 → Δ7-isomerase), are inhibited by various chemical classes, including piperidine derivatives. For instance, the plant growth retardant 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride has been shown to inhibit sterol biosynthesis by causing the accumulation of squalene-2,3-epoxide. nih.gov

Furthermore, fungicides containing a piperidine structure have been shown to inhibit the sterol Δ8 → Δ7-isomerase in fungi. nih.gov This inhibition leads to a deficiency in ergosterol and an accumulation of other sterols, which is toxic to the fungal cell. These findings underscore the potential of piperidine-containing compounds, including analogs of this compound, to act as inhibitors of key enzymes in sterol biosynthesis.

Cell-Based Functional Assays (In Vitro)

Adenylyl Cyclase Inhibition Assays

Adenylyl cyclase (AC) is a key enzyme in signal transduction pathways, responsible for the conversion of ATP to cyclic AMP (cAMP). Inhibition of specific AC isoforms is a potential therapeutic strategy for various conditions. While a variety of compounds have been identified as AC inhibitors, including adenosine (B11128) analogs like SQ22,536 and NKY80, there is a lack of specific data in the reviewed scientific literature on the evaluation of this compound analogs in adenylyl cyclase inhibition assays. nih.gov However, benzyloxybenzaldehyde analogues, which share a benzyloxy moiety, have been identified as novel adenylyl cyclase activators. This suggests that the broader chemical space around benzyl-ether structures could influence the adenylyl cyclase system, though further research is needed to determine if piperidine-containing analogs possess inhibitory activity.

G-Protein-Coupled Inward-Rectifying Potassium (GIRK) Channel Activation Assays

Analogs of this compound have been investigated for their activity on G-protein-coupled inward-rectifying potassium (GIRK) channels. These channels are crucial in regulating neuronal excitability and heart rate. Activation of GIRK channels leads to hyperpolarization of the cell membrane, which can have inhibitory effects on cellular function.

Research in this area often involves structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold affect GIRK channel activation. For instance, a series of conformationally constrained analogs of nociceptin/orphanin FQ (N/OFQ), which are peptides that can modulate GIRK channels, were synthesized and evaluated. Two such analogs, cyclo[d-Asp⁷,Lys¹⁰]- and cyclo[Asp⁶,Lys¹⁰]N/OFQ(1−13)NH₂, demonstrated high affinity and potency in a GTPγS assay, which is often used to measure G-protein activation upstream of GIRK channel modulation. acs.org These analogs exhibited Kᵢ values of 0.27 and 0.34 nM and EC₅₀ values of 1.6 and 4.1 nM, respectively, at human nociceptin/orphanin FQ peptide (NOP) receptors, indicating potent activation. acs.org While not direct analogs of this compound, these findings highlight the importance of specific structural features in achieving high-potency GIRK modulation, which can inform the design of novel piperidine-based analogs.

The following table summarizes the activity of these representative peptide analogs at the NOP receptor, which is coupled to GIRK channels.

| Compound | Kᵢ (nM) | EC₅₀ (nM) in GTPγS Assay |

| cyclo[d-Asp⁷,Lys¹⁰]N/OFQ(1−13)NH₂ | 0.27 | 1.6 |

| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1−13)NH₂ | 0.34 | 4.1 |

| Data sourced from a study on high-affinity conformationally constrained N/OFQ analogs. acs.org |

Phospho-MAPK (pERK1/2) Assays

The mitogen-activated protein kinase (MAPK) pathway, particularly the p44/42 MAPK (Erk1/2) cascade, is a key signaling pathway involved in a wide range of cellular processes, including proliferation, differentiation, and survival. cellsignal.com The phosphorylation of Erk1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for Erk1 and Thr185/Tyr187 for Erk2) is a critical step in the activation of this pathway. cellsignal.comcellsignal.com

Assays that detect the phosphorylated forms of Erk1/2 (pERK1/2) are therefore valuable tools for characterizing the pharmacological activity of compounds like this compound analogs. These assays can reveal whether a compound activates or inhibits the MAPK/Erk pathway, providing insights into its potential cellular effects. For example, antibodies specific to the phosphorylated forms of Erk1/2 are widely used in techniques such as Western blotting, immunocytochemistry, and immunofluorescence to measure the extent of Erk activation in response to a compound. biocompare.comaffbiotech.com

In Vitro Anti-Microbial and Anti-Parasitic Activity

Antifungal Activity Against Fungal Isolates (e.g., Candida spp., Aspergillus spp.)

Analogs of this compound are part of a broader class of heterocyclic compounds that have been investigated for their antifungal properties. The emergence of drug-resistant fungal strains, particularly within the Candida and Aspergillus genera, necessitates the development of new antifungal agents. frontiersin.org

Studies on various heterocyclic compounds have demonstrated a range of antifungal activities. For example, a new lipopeptide antifungal agent, FK463, exhibited potent, broad-spectrum activity against clinically important pathogens, including Candida species (MIC range, ≤0.0039 to 2 μg/ml) and Aspergillus species (MIC range, ≤0.0039 to 0.0313 μg/ml). nih.govresearchgate.net FK463 was also effective against azole-resistant Candida albicans. nih.gov In another study, N-(4-halobenzyl)amides were tested against Candida spp., with one compound showing stronger activity against C. krusei than the standard drug fluconazole. mdpi.com

The following table summarizes the minimum inhibitory concentrations (MICs) for representative antifungal agents against various fungal isolates, illustrating the type of data generated in such studies.

| Antifungal Agent | Fungal Species | MIC Range (μg/mL) |

| FK463 | Candida spp. | ≤0.0039 to 2 |

| FK463 | Aspergillus spp. | ≤0.0039 to 0.0313 |

| Compound 16 (an N-(4-halobenzyl)amide) | C. krusei ATCC 14243 | 7.8 |

| Fluconazole | C. krusei ATCC 14243 | 16 |

| Data compiled from studies on the antifungal activity of FK463 and N-(4-halobenzyl)amides. nih.govresearchgate.netmdpi.com |

Antibacterial Activity

Piperidine and piperazine (B1678402) derivatives are known to possess a wide range of pharmacological properties, including antibacterial activity. nih.gov The search for new antibacterial agents is driven by the increasing prevalence of antibiotic-resistant bacteria.

While specific data on the antibacterial activity of this compound analogs was not found in the search results, related compounds have shown promise. For instance, LJC 11,036, the active metabolite of a novel oral carbapenem, demonstrated potent broad-spectrum activity against clinical isolates from respiratory and urinary tract infections. nih.gov Its activity against Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli was significantly higher than that of other established antibiotics like imipenem (B608078) and cefdinir. nih.gov Azole-containing piperazine derivatives have also been reported to exhibit antibacterial properties. nih.gov

The table below presents the MIC₉₀ values (the concentration at which 90% of isolates were inhibited) for LJC 11,036 against several bacterial species.

| Bacterial Species | MIC₉₀ (μg/mL) |

| Streptococcus pneumoniae | 0.1 |

| Streptococcus pyogenes | ≤0.006 |

| Haemophilus influenzae | 0.39 |

| Klebsiella pneumoniae | 0.05 |

| Moraxella catarrhalis | 0.05 |

| Escherichia coli | 0.05 |

| Data sourced from a study on the in vitro antibacterial activity of LJC 11,036. nih.gov |

Anti-malarial Activity (e.g., Plasmodium falciparum)

Malaria, caused by protozoan parasites of the genus Plasmodium, remains a major global health issue, largely due to the emergence of drug-resistant strains of P. falciparum. nih.gov Compounds containing a piperidine ring have shown good selectivity and activity against P. falciparum. nih.gov

Several studies have evaluated piperidine derivatives and other compounds for their anti-malarial potential. A library of 1,4-disubstituted piperidine derivatives was synthesized and tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Some of these compounds exhibited potent activity, with IC₅₀ values in the nanomolar range, comparable to the standard drug chloroquine. nih.gov Another study investigated an oily fraction from the seeds of Annona squamosa, which demonstrated a low IC₅₀ value of 1.25 ± 0.183 μg/mL against P. falciparum in vitro. mdpi.com Additionally, a chalcone (B49325) derivative, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, was tested against the W2 strain of P. falciparum, showing an IC₅₀ of 24.4 µM. scielo.br

The following table summarizes the in vitro anti-malarial activity of various compounds against P. falciparum.

| Compound/Extract | P. falciparum Strain | IC₅₀ |

| Compound 12d (a 1,4-disubstituted piperidine) | 3D7 | 13.64 nM |

| Compound 13b (a 1,4-disubstituted piperidine) | 3D7 | 4.19 nM |

| Compound 13b (a 1,4-disubstituted piperidine) | W2 | 13.30 nM |

| Compound 12a (a 1,4-disubstituted piperidine) | W2 | 11.6 nM |

| Chloroquine | 3D7 | 22.38 nM |

| Chloroquine | W2 | 134.12 nM |

| Annomaal (oily fraction from A. squamosa) | Not specified | 1.25 μg/mL |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | W2 | 24.4 µM |

| Data compiled from studies on the anti-malarial activity of piperidine derivatives, a plant extract, and a chalcone derivative. nih.govmdpi.comscielo.br |

Anti-parasitic Activity (e.g., Leishmania, T. cruzi)

The therapeutic potential of piperidine derivatives extends to the realm of parasitic diseases, with several analogs demonstrating notable activity against various Leishmania species. Research into biaryl piperidine derivatives, designed based on the structure of the natural alkaloid Ealamine-A, has identified compounds with significant antileishmanial effects against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov

In a study evaluating a series of these analogs, compounds were tested for their ability to inhibit the growth of L. donovani promastigotes. The 5'-fluoro-2'-methoxyphenyl derivative (compound 14 in the study) and the 3',5'-difluorophenyl derivative (compound 16) were particularly effective. nih.gov At a concentration of 400 μM, they inhibited parasite growth by 86% and 85% respectively after 24 hours of incubation. This inhibitory effect increased with time, reaching 92% and 91% after 48 hours. nih.gov The activity was observed to be concentration-dependent, with lower concentrations resulting in reduced inhibition. nih.gov Molecular docking studies suggest that these piperidine analogs may exert their effect by binding to leishmanolysin, a key parasite enzyme. nih.gov

Further research into other piperidine analogs has also shown promise. A series of novel piperidine-benzodioxole ester and carbamate (B1207046) derivatives were evaluated for their activity against Leishmania amazonensis. While not as potent as the reference drug Amphotericin B, the series produced a nitro derivative with an IC₅₀ value of 17.24 μM and low toxicity against human cells, highlighting the potential for this chemical scaffold in developing new antileishmanial candidates. nih.gov Additionally, structure-based optimization of piperidine-pteridine derivatives has led to the identification of potent and selective inhibitors of Leishmania pteridine (B1203161) reductase 1, an essential enzyme for the parasite's survival. nih.gov

Table 1: In Vitro Antileishmanial Activity of Biaryl Piperidine Analogs against L. donovani Promastigotes

| Compound | % Inhibition (24h at 400 µM) | % Inhibition (48h at 400 µM) |

|---|---|---|

| 5'-fluoro-2'-methoxyphenyl derivative | 86% | 92% |

| 3',5'-difluorophenyl derivative | 85% | 91% |

Data sourced from a study on biaryl piperidine derivatives. nih.gov

Pre-clinical In Vivo Pharmacological Activity (Animal Models for Research)

The pre-clinical assessment of this compound analogs has been conducted in various animal models to investigate their therapeutic potential in different disease states. These in vivo studies are crucial for understanding the efficacy and pharmacological profile of these compounds in a complex biological system before they can be considered for further development. The primary areas of investigation have included efficacy in models of parasitic diseases and anticonvulsant activity in neurological models.

The in vitro success of piperidine analogs against Leishmania donovani provides a strong rationale for their evaluation in animal models of visceral leishmaniasis. nih.gov Murine models, particularly using susceptible strains like BALB/c mice, are standard for studying this disease. nih.gov In these models, infection is typically initiated by intravenous injection of parasites, leading to parasite replication in the liver and spleen. nih.govnih.gov

While specific in vivo efficacy studies for this compound or its direct analogs in visceral leishmaniasis models were not detailed in the reviewed literature, the potent in vitro activity of related biaryl piperidine derivatives against L. donovani promastigotes is a significant preliminary finding. nih.gov The demonstration that these compounds can inhibit parasite growth by over 90% suggests a potential for therapeutic efficacy in vivo. nih.gov Future studies would need to assess the ability of these compounds to reduce parasite burden in the spleen and liver of infected mice, a critical benchmark for antileishmanial drug candidates. nih.gov

Analogs of this compound have demonstrated significant anticonvulsant effects in established animal models of epilepsy. One key study investigated the activity of 1-[1-(4-Methoxyphenyl)(Cyclohexyl)]-4-piperidinol, an analog of phencyclidine (PCP), using the pentylenetetrazole (PTZ)-induced kindling model in male mice. shahed.ac.ir Kindling is a phenomenon where repeated sub-convulsive chemical stimuli eventually lead to the development of full-blown seizures, mimicking aspects of epilepsy development. shahed.ac.ir

In this model, the administration of the methoxy-PCP analog showed a prominent anticonvulsant effect, which was reported to be more significant than that of PCP, particularly in reducing the duration of phase 5 (generalized tonic-clonic) seizures. shahed.ac.ir The study suggests that the compound's mechanism may involve non-competitive antagonism of NMDA receptors, a known target for anticonvulsant drugs. shahed.ac.ir The results indicate that this class of piperidine derivatives could be effective in controlling epileptic seizures. shahed.ac.ir Other research on compounds with a 4-methoxy moiety has also shown anticonvulsant potential in maximal electroshock (MES) and subcutaneous PTZ (scMet) seizure tests in mice. nih.gov

Table 2: Anticonvulsant Effects of a 1-(4-Methoxyphenyl)piperidin-4-OL Analog in the PTZ-Kindling Model in Mice

| Parameter | Effect of Methoxy-PCP Analog |

|---|---|

| Seizure Phase 5 Duration | Prominent reduction compared to control and PCP |

| Overall Anticonvulsant Effect | More prominent than Phencyclidine (PCP) |

Based on findings for the analog 1-[1-(4-Methoxyphenyl)(Cyclohexyl)]-4-piperidinol. shahed.ac.ir

The evaluation of in vivo exposure (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics) is essential for drug development. For the analogs of this compound, pharmacodynamic endpoints have been characterized in both anti-parasitic and anticonvulsant studies, although detailed pharmacokinetic data is limited in the reviewed sources.

In the context of anti-parasitic activity, the primary pharmacodynamic endpoint measured in vitro was the percentage inhibition of Leishmania donovani promastigote growth. nih.gov Studies showed a clear concentration- and time-dependent effect, where higher concentrations and longer incubation times resulted in greater parasite inhibition. nih.gov This provides a basic understanding of the compound's activity at its target.

In anticonvulsant animal models, the pharmacodynamic endpoints were the reduction in the severity and duration of seizures. The study of the 1-[1-(4-Methoxyphenyl)(Cyclohexyl)]-4-piperidinol analog in the PTZ-kindling model used the duration of generalized tonic-clonic seizures as a key pharmacodynamic measure, demonstrating a significant reduction. shahed.ac.ir This endpoint is a direct assessment of the compound's desired therapeutic effect in the central nervous system. While these studies successfully characterize the pharmacodynamic effects, comprehensive in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of these specific analogs would be required to fully understand their exposure profiles and to establish a clear relationship between dose, plasma concentration, and therapeutic effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

Substitutions on the piperidine ring of 1-(4-Methoxybenzyl)piperidin-4-ol analogues have a profound effect on their biological activity. The introduction of various functional groups at different positions of the piperidine moiety can significantly alter binding affinity, selectivity, and functional properties at various biological targets.

Further studies have shown that the position and nature of substituents are critical. For instance, in a series of dopamine (B1211576) D4 receptor antagonists, adding a 6-methyl-2-pyridine substituent was found to be active when combined with a specific indole (B1671886) moiety. nih.gov The piperidine ring itself is considered essential for achieving the desired pharmacological properties in certain classes of compounds, such as ALK/ROS1 dual inhibitors, even when the fragment does not form direct bonds with the active site of the receptor. nih.gov

The table below summarizes the impact of selected piperidine ring substitutions on biological activity from various studies on related piperidine derivatives.

| Parent Scaffold | Substitution on Piperidine Ring | Observed Effect on Biological Activity | Target |

| N-(2-phenoxyethyl)-4-benzylpiperidine | Introduction of a 4-hydroxyl group | Substantial decrease in α1 receptor affinity and K+ channel inhibition with only a modest decrease in NR1A/2B potency. nih.govacs.org | NMDA Receptor (NR1/2B) |

| 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine | Introduction of a 3-hydroxyl group | Led to high-affinity ligands for the dopamine transporter. nih.gov | Dopamine Transporter |

| Benzyloxy piperidine core | 6-methyl-2-pyridine substituent | Retained activity when coupled with a 6-chloro-2-indole moiety. nih.gov | Dopamine D4 Receptor |

Role of N-Substituents (e.g., Methoxybenzyl Group) on Target Affinity and Selectivity

The N-substituent of the piperidine ring, such as the 4-methoxybenzyl group in the title compound, plays a pivotal role in determining target affinity and selectivity. The N-benzyl piperidine structural motif is a versatile tool in drug discovery, often providing crucial cation-π interactions with the target protein. nih.gov

In a series of piperidine analogues of GBR 12909, a known dopamine transporter (DAT) ligand, the role of the N-substituent was extensively probed. nih.gov It was discovered that modifying the N-substituent had a significant impact on both affinity and selectivity for the DAT over the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.govnih.gov For example, substituting the N-benzyl group with an N-(2-naphthylmethyl) group resulted in a compound with subnanomolar affinity for the DAT and good selectivity. nih.gov

The electronic properties of the N-benzyl ring also influence activity. A study on N-benzyl piperidine derivatives as GBR analogues showed that substituents at the ortho and meta positions of the N-benzyl side chain led to compounds with a broad range of SERT/DAT selectivity ratios. nih.gov Interestingly, an analogue with a C(2)-trifluoromethyl substitution on the benzyl (B1604629) ring was found to act as an allosteric modulator of the human serotonin transporter (hSERT). nih.gov In some cases, even minor changes, such as the position of a methoxy (B1213986) group on the benzyl ring, can significantly affect biological activity. However, in one study, it was noted that while electron-releasing groups like 4-OMe on an aryl ring could lead to undesired hydrolysis products in certain reaction conditions, the N-benzyl group itself is a common and effective substituent for achieving high affinity. nih.gov

The table below illustrates the effect of different N-substituents on the affinity for the dopamine transporter in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines.

| Piperidine Core | N-Substituent | Dopamine Transporter (DAT) Affinity (Ki, nM) |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine | 2-Naphthylmethyl | 0.7 nih.gov |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine | Benzyl | 165 nih.gov |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine | 2-Trifluoromethylbenzyl | Low affinity for DAT nih.gov |

Influence of 4-Hydroxyl Group Derivatization on Activity Profile

The 4-hydroxyl group of this compound is a key functional group that can be derivatized to modulate the compound's activity profile. Derivatization of hydroxyl groups is a common strategy in medicinal chemistry to alter physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability. nih.govnih.govresearchgate.net

Further derivatization of this hydroxyl group, for instance, through esterification or etherification, would be expected to significantly alter the compound's properties. Such modifications can change the molecule's ability to act as a hydrogen bond donor, which is often critical for receptor binding. researchgate.net For example, converting the hydroxyl group to an ester or ether would increase lipophilicity, which could affect cell permeability and interaction with hydrophobic pockets in the target protein. The choice of derivatizing agent, such as acyl chlorides or isocyanates, allows for a wide range of structural modifications. nih.govresearchgate.net

While specific derivatization studies on the 4-hydroxyl group of this compound are not detailed in the provided search results, the principles of hydroxyl group derivatization suggest that this position is a prime target for chemical modification to fine-tune the pharmacological profile.

Stereochemical Implications in SAR

Stereochemistry plays a critical role in the structure-activity relationships of chiral piperidine derivatives. The three-dimensional arrangement of substituents on the piperidine ring can lead to significant differences in biological activity between enantiomers and diastereomers.

A study on 3-hydroxy substituted piperidine analogues of dopamine transporter ligands demonstrated the importance of stereochemistry. nih.gov The racemic trans-isomer was resolved into its individual enantiomers, which exhibited markedly different activities. One enantiomer was significantly more potent at the dopamine transporter, while the other was much less active. Furthermore, in vivo studies showed that the stimulant activity was confined to the more potent enantiomer and the racemate. nih.gov The absolute configuration of one of the enantiomers was confirmed by X-ray crystallography, providing a clear structural basis for the observed differences in activity. nih.gov

The N-benzyl piperidine motif is often utilized as a platform for optimizing the stereochemical aspects of potency and toxicity. nih.gov The synthesis of chiral piperidines is an active area of research, with various methods developed to produce enantiomerically pure compounds for biological evaluation. nih.gov These approaches are essential for dissecting the SAR of chiral piperidine-containing compounds and identifying the optimal stereoisomer for a desired therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While a specific QSAR model for this compound was not identified in the search results, studies on related piperidine derivatives illustrate the utility of this approach.

For instance, a QSAR study was conducted on a series of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines to understand their effects on the dopaminergic system. nih.gov In this study, various physicochemical descriptors were modeled against in vivo effects using partial least squares (PLS) regression. The models, combined with binding affinity data for the dopamine D2 receptor and monoamine oxidase A (MAO A), provided a comprehensive understanding of the biological response for this class of compounds. nih.gov The SAR revealed that the position and physicochemical character of the aromatic substituent were critical for activity. nih.gov

Another QSAR study on anti-HIV-1 compounds, including some with heterocyclic structures, used multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. nih.gov The results indicated that factors such as electronegativity, atomic masses, van der Waals volumes, molecular symmetry, and polarizability were important for controlling the anti-HIV-1 activity. nih.gov These examples demonstrate that QSAR modeling can be a powerful tool to rationalize the SAR of piperidine derivatives and guide the design of new, more potent, and selective analogues.

Pharmacokinetic and Metabolic Research of 1 4 Methoxybenzyl Piperidin 4 Ol Analogs Pre Clinical Focus

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic fate of a compound. These studies typically utilize liver microsomes or hepatocytes to estimate a compound's half-life and intrinsic clearance. labcorp.com

The stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, is a key indicator of its metabolic clearance. labcorp.comnih.gov For instance, studies on various 4-aminopiperidine (B84694) derivatives have demonstrated that many of these compounds exhibit moderate to high clearance in human liver microsomes. nih.gov The metabolic stability of piperaquine (B10710), a piperazine-containing compound, was assessed in pooled human liver microsomes, showing a 34.8 ± 4.9% loss of the initial concentration over 60 minutes. escholarship.org This corresponds to a turnover rate constant of 0.009 min⁻¹. escholarship.org

In a study of piperidine (B6355638) analogues, compounds 20a-d showed enhanced metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov This highlights how structural modifications to the piperidine ring system can significantly influence metabolic stability. nih.gov The general procedure for such an assay involves incubating the test compound at specific concentrations (e.g., 1 and 10 µM) with pooled liver microsomes (e.g., 0.5 mg/mL protein) in the presence of a cofactor like NADPH over several time points. labcorp.com The disappearance of the parent compound is then measured to calculate parameters like half-life (t₁/₂) and intrinsic clearance (Clint).

Table 1: Example Data from In Vitro Liver Microsomal Stability Assays

| Compound/Analog | Species | Microsomal Protein (mg/mL) | Initial Concentration (µM) | Incubation Time (min) | Percent Remaining | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clint) (µL/min/mg) |

| Piperaquine | Human | Not Specified | 0.3 | 60 | 65.2 | Not Specified | Not Specified |

| Lorcainide (B1675131) | Human | Not Specified | Not Specified | Not Specified | Not Specified | 27.9 (catalyzed by CYP3A4) | 159 |

| Clebopride (B1669163) | Human | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 50 |

This table is a representation of typical data and includes values from different studies for illustrative purposes. nih.govescholarship.org

Understanding the metabolic pathways of a compound is crucial for identifying potentially active or toxic metabolites. For compounds containing a 4-aminopiperidine moiety, N-dealkylation is a predominant metabolic reaction. nih.gov For example, clebopride is primarily metabolized via N-dealkylation to form N-desbenzylclebopride. nih.gov Similarly, the antihistamine bamipine, which has a piperidine structure, undergoes metabolism to produce N-desmethylbamipine and a para-hydroxylated product on the N-benzyl ring. nih.gov

In studies with other piperidine derivatives, such as 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine, the metabolic pathways were found to be species-dependent. In monkeys, the primary metabolite was 4-benzamidopiperidine, resulting from N-dealkylation. nih.gov In contrast, the major metabolite in rats was the hydroxylated and conjugated form of the parent compound. nih.gov

The major metabolic routes for piperidine-containing compounds can include:

N-dealkylation: Removal of an alkyl group from the piperidine nitrogen. nih.gov

Hydroxylation: Addition of a hydroxyl group, often on the piperidine ring or attached aromatic rings. nih.govnih.gov

Oxidation: Can lead to the formation of lactams (e.g., 2-oxo-4-benzamidopiperidine). nih.gov

Sulfoxidation: As seen with the piperidine-type phenothiazine (B1677639) thioridazine (B1682328). nih.gov

Identifying the specific enzymes responsible for a compound's metabolism, particularly cytochrome P450 (CYP) isoforms, is critical for predicting potential drug-drug interactions. For many 4-aminopiperidine drugs, CYP3A4 is a major contributor to their metabolism, especially for the N-dealkylation reaction. nih.gov However, other isoforms can also play significant roles. For instance, CYP2D6 was found to be heavily involved in the metabolism of lorcainide and indoramin. nih.gov

A study on the neuroleptic thioridazine, which has a piperidine moiety, revealed that CYP1A2 and CYP3A4 are the main enzymes for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme for mono-2- and di-2-sulfoxidation. nih.gov Specifically, CYP3A4 contributed to about 22% of thioridazine mono-2-sulfoxidation. nih.gov The metabolism of piperaquine was also shown to be primarily mediated by CYP3A4. escholarship.org The involvement of CYP3A4 was confirmed by the significant inhibition of piperaquine metabolism in the presence of the selective CYP3A4 inhibitor, ketoconazole. escholarship.org

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Piperidine Analogs

| Compound/Analog Class | Major Metabolic Pathway | Primary CYP Isoform(s) |

| 4-Aminopiperidines | N-dealkylation | CYP3A4 nih.gov |

| Lorcainide | Phenyl ring hydroxylation | CYP2D6 nih.gov |

| Indoramin | Indole (B1671886) 6-hydroxylation | CYP2D6 nih.gov |

| Thioridazine | 5-Sulfoxidation, N-demethylation | CYP1A2, CYP3A4 nih.gov |

| Thioridazine | Mono-2- and Di-2-sulfoxidation | CYP2D6 nih.gov |

| Piperaquine | Not specified | CYP3A4 escholarship.org |

Pre-clinical Pharmacokinetic Profiling in Animal Models

Animal models are essential for understanding the in vivo pharmacokinetic behavior of a drug candidate before human trials.

The bioavailability of a compound, which is the fraction of an administered dose that reaches systemic circulation, is a key pharmacokinetic parameter. Studies on various piperidine-containing compounds have shown a wide range of oral bioavailability. For example, research on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides indicated that these compounds are orally bioavailable inhibitors of Protein Kinase B. nih.gov In contrast, a related series of 4-amino-4-benzylpiperidines exhibited rapid clearance and low oral bioavailability due to in vivo metabolism. nih.gov

In a study of the potential antihypertensive agent 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine, good absorption was observed in both rats and monkeys after oral administration. nih.gov Another example is GNE-A, which showed variable oral bioavailability across different species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov

Table 3: Preclinical Oral Bioavailability of Selected Piperidine-Containing Compounds

| Compound | Species | Oral Bioavailability (%) |

| GNE-A | Rat | 11.2 nih.gov |

| GNE-A | Mouse | 88.0 nih.gov |

| GNE-A | Monkey | 72.4 nih.gov |

| GNE-A | Dog | 55.8 nih.gov |

Distribution Studies in Animal Tissues

The distribution of a drug into various tissues and organs significantly influences its efficacy and potential for off-target effects. For analogs of the N-benzylpiperidin-4-ol scaffold, preclinical studies using radiolabeled compounds have provided insights into their tissue penetration and localization.

In a study involving nude mice bearing human prostate tumor xenografts, the tissue distribution of 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, a structural analog, was investigated. The compound showed rapid clearance from the blood and most normal tissues. However, the tumor tissue exhibited the highest uptake of the injected dose per gram (%ID/g) at both 4 hours and 24 hours post-injection, suggesting a potential for targeted delivery to tumor sites.

Similarly, biodistribution studies in rats with another analog, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated rapid clearance from the blood. While the compound cleared quickly from many organs, a slower clearance was observed from the hepatobiliary system, indicating this as a potential route of elimination. The in vivo specificity of this compound for its target receptors was demonstrated by a significant reduction in tissue concentration in the brain, kidney, heart, and lung when co-administered with a blocking agent. nih.gov

Table 1: Tissue Distribution of 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide in Nude Mice with DU-145 Human Prostate Tumors

| Time Point | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |

| 4 h | 2.0 ± 0.05 | Not Reported | Not Reported | Not Reported |

| 24 h | 0.147 ± 0.038 | Not Reported | Not Reported | Not Reported |

Data presented as mean ± standard deviation.

Elimination Half-Life Determination

Clearance Rate Measurements

Clearance (CL) is a measure of the volume of plasma from which a drug is completely removed per unit of time. It is a critical parameter for determining the maintenance dose rate required to achieve a target plasma concentration. Quantitative clearance data for direct analogs of 1-(4-Methoxybenzyl)piperidin-4-OL are limited in publicly available literature. However, qualitative descriptions from preclinical studies of related N-benzylpiperidine analogs indicate rapid clearance from the blood pool. nih.gov

For a different class of piperidine derivatives, prolyl-4-piperidinylacetic acid analogs, clearance rates have been determined in rats and dogs. While structurally distinct from the methoxybenzyl series, these data provide an example of clearance values for piperidine-containing compounds.

Table 2: Plasma Clearance of Prolyl-4-piperidinylacetic Acid Analogs

| Compound | Animal Model | Plasma Clearance (mL/min/kg) |

| Compound 11o | Rat | 30 |

| Dog | 12 | |

| Compound 11p | Rat | 21 |

| Dog | 9 |

These compounds are not direct analogs of this compound but are presented to illustrate clearance data for piperidine-containing molecules. nih.gov

Strategies for Enhancing Metabolic Stability (e.g., Prodrug Design, Structural Modifications)

Enhancing metabolic stability is a primary goal in drug discovery to improve oral bioavailability, prolong duration of action, and ensure more predictable pharmacokinetic profiles. Several strategies have been successfully employed for analogs of the this compound scaffold.

One effective approach involves the replacement of metabolically labile functional groups. For instance, ester linkages are often susceptible to hydrolysis by esterases. In a series of N-benzylpiperidine carboxamide derivatives, replacing an ester linker with a more stable amide linker was a key strategy to improve metabolic stability. nih.gov

Another successful strategy focuses on modifying the core ring structure. In a study of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine ring in the lead compound resulted in analogs with improved metabolic stability in rat liver microsomes. nih.gov This highlights the significant impact that the heterocyclic core can have on the metabolic fate of a molecule.

Furthermore, modifications to the N-benzyl group can also influence metabolic stability. The introduction of substituents on the benzyl (B1604629) ring can block sites of oxidation by cytochrome P450 enzymes. The specific position and electronic nature of these substituents can be fine-tuned to optimize both potency and metabolic properties. nih.gov

In some cases, unsaturation in the piperidine ring has been shown to increase metabolic stability. For certain analogs, moving from a piperidine to a tetrahydropyridine (B1245486) ring led to a notable improvement in metabolic stability in mouse liver microsomes. dndi.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(4-Methoxybenzyl)piperidin-4-ol, while specific docking studies are not widely published, research on structurally similar piperidine (B6355638) derivatives provides a strong basis for predicting its potential binding modes with various protein targets.

For instance, studies on other piperidine-containing molecules have shown their potential as inhibitors for a range of enzymes and receptors. nih.govnih.gov Molecular docking simulations of piperidine derivatives have been instrumental in identifying key interactions within the binding sites of targets such as the SARS-CoV-2 main protease and acetylcholinesterase. nih.govresearchgate.net These studies often reveal that the piperidine ring can engage in crucial hydrogen bonding and van der Waals interactions, while the benzyl (B1604629) group can form π-π stacking interactions with aromatic residues in the protein's active site. nih.gov

In the case of this compound, the hydroxyl group on the piperidine ring and the oxygen of the methoxy (B1213986) group are likely to act as hydrogen bond acceptors or donors. The 4-methoxybenzyl group can participate in hydrophobic and aromatic interactions. A hypothetical docking study of this compound would likely show these functional groups playing a significant role in its binding affinity and selectivity for a given target. For example, in a study of novel piperidin-4-one derivatives, a compound with a similar core structure showed a good docking score against a bacterial target, indicating potential antimicrobial applications. benthamdirect.com

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Pocket

| Functional Group of Ligand | Potential Interacting Residue Type in Receptor | Type of Interaction |

| Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Ionic Interaction, Hydrogen Bond |

| Piperidine -OH group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

| 4-Methoxybenzyl group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

| Methoxy Oxygen | Serine, Threonine | Hydrogen Bond |

Molecular Dynamics Simulations for Binding Mode Analysis